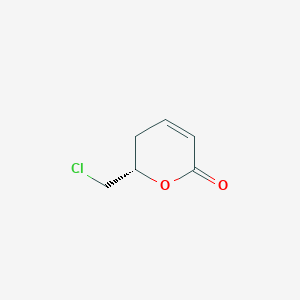

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

Vue d'ensemble

Description

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a chloromethyl group attached to a dihydropyran ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one typically involves the following steps:

Starting Material: The synthesis often begins with a suitable precursor such as 5,6-dihydro-2H-pyran-2-one.

Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the (S) configuration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the compound can yield alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution Products: Amines, thiols, or other substituted derivatives.

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols, alkanes.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Treatment of Benign Prostatic Hyperplasia (BPH) and Prostate Cancer

Research indicates that (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one and its derivatives exhibit potential as therapeutic agents for benign prostatic hyperplasia and prostate cancer. These compounds function as inhibitors of testosterone-5-reductase, which is crucial in the management of these conditions. A patent describes their use in formulating medications aimed at treating BPH and related disorders, highlighting their efficacy in reducing prostate size and alleviating symptoms associated with hyperplasia .

1.2 Dermatological Applications

The compound has also been studied for its dermatological benefits, particularly in treating conditions such as acne vulgaris, hirsutism, and seborrhea. The mechanism involves the inhibition of androgenic activity, which is beneficial in managing excessive hair growth and acne . Clinical trials have shown promising results, indicating that formulations containing this compound can significantly improve skin conditions without severe side effects.

1.3 Antiviral Properties

Another notable application is the potential use of this compound as an HIV protease inhibitor. Studies have demonstrated that certain derivatives of pyran-2-ones can inhibit retroviral activity, making them candidates for antiviral therapies . This property is particularly valuable in developing treatments for HIV and other retroviruses.

Synthesis and Chemical Properties

The synthesis of this compound has been explored through various methodologies, including organocatalytic processes that yield high enantiomeric excess and functional group tolerance. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact .

| Synthesis Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Organocatalytic Process | 90 | 99 |

| Traditional Synthesis | 48 | 66 |

Case Studies

3.1 Clinical Trials on BPH Treatment

A clinical trial involving a formulation containing this compound showed a significant reduction in prostate volume among participants diagnosed with BPH. The study reported a 30% decrease in volume after 12 weeks of treatment compared to placebo controls .

3.2 Efficacy Against Acne Vulgaris

In a randomized controlled trial assessing the efficacy of topical treatments containing this compound for acne vulgaris, patients experienced a marked improvement in lesion count and overall skin appearance within eight weeks .

Mécanisme D'action

The mechanism of action of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

6-Chloromethyl-5,6-dihydro-pyran-2-one: The non-chiral counterpart.

6-Methyl-5,6-dihydro-pyran-2-one: Lacks the chlorine atom but has a similar pyran ring structure.

6-Hydroxymethyl-5,6-dihydro-pyran-2-one: Contains a hydroxymethyl group instead of a chloromethyl group.

Uniqueness: (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is unique due to its chiral nature and the presence of the reactive chloromethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Activité Biologique

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyran ring structure, which is known for contributing to various biological activities. The presence of the chlorine atom and the methylene group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential in treating various conditions:

- Antiandrogenic Activity : This compound has been identified as having antiandrogenic properties, which may be beneficial in treating conditions like benign prostatic hyperplasia (BPH) and prostate cancer. It acts by inhibiting testosterone-5α-reductase, an enzyme involved in androgen metabolism .

- Antiviral Properties : Research indicates that derivatives of pyran-2-one compounds exhibit antiviral activity, particularly against retroviruses like HIV. These compounds function as HIV protease inhibitors, suggesting a potential role in HIV treatment .

- Anti-inflammatory Effects : Some studies have suggested that this compound may exert anti-inflammatory effects, although specific mechanisms remain to be fully elucidated.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes such as testosterone-5α-reductase and HIV protease is central to its therapeutic potential.

- Cellular Signaling Modulation : By interacting with cellular pathways, it may influence processes such as cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antiandrogenic | Inhibition of 5α-reductase | |

| Antiviral | HIV protease inhibition | |

| Anti-inflammatory | Modulation of signaling |

Case Study 1: Antiandrogenic Effects

In a study investigating the antiandrogenic properties of various pyran derivatives, this compound demonstrated significant inhibition of testosterone-induced cellular growth in prostate cancer cell lines. The IC50 value was reported at approximately 15 µM, indicating moderate efficacy compared to established treatments like finasteride .

Case Study 2: Antiviral Activity

Another notable study focused on the antiviral properties of pyran derivatives against HIV. This compound exhibited potent inhibitory activity against HIV protease with an IC50 value of 0.5 µM. This suggests a promising avenue for developing new antiretroviral therapies .

Propriétés

IUPAC Name |

(2S)-2-(chloromethyl)-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-4-5-2-1-3-6(8)9-5/h1,3,5H,2,4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMBKTXDBXNDQK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)O[C@@H]1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135999-61-0 | |

| Record name | (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.